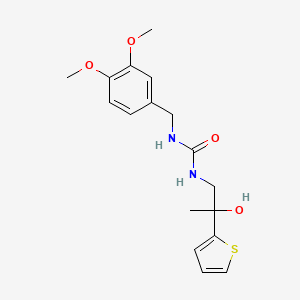

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea (CAS Number: 2034398-45-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O5S, with a molecular weight of 402.5 g/mol. The structure features a urea linkage, which is known for its ability to form hydrogen bonds, potentially enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A related study reported that certain urea derivatives exhibited GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 µM against different cancer types including breast and prostate cancers .

Table 1: Anticancer Activity of Related Urea Compounds

| Compound | Cancer Type | GI50 (µM) |

|---|---|---|

| Compound A | Non-small lung cancer | 21.5 |

| Compound B | Ovarian cancer | 25.9 |

| Compound C | Prostate cancer | 28.7 |

| Compound D | Breast cancer | 15.1 |

Antimicrobial Activity

Urea compounds have also been recognized for their antimicrobial properties. The presence of the thiophene moiety in the structure may enhance membrane permeability, which is crucial for antimicrobial action. Several studies have documented the effectiveness of thiourea derivatives against bacterial strains, indicating that modifications in the urea structure can lead to increased antimicrobial efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as GSK-3β, which plays a role in cell proliferation and apoptosis . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

- Modulation of Signaling Pathways : Urea derivatives may interfere with key signaling pathways involved in cancer progression and microbial resistance, thereby enhancing their therapeutic potential.

Case Studies

A notable study involving a structurally related compound demonstrated significant antitumor activity against multiple cell lines with varying GI50 values . The study provided insights into the structure-activity relationship (SAR), suggesting that specific functional groups enhance biological activity.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea is C22H24N2O4S, with a molecular weight of approximately 412.5 g/mol. The compound features a urea functional group, which is significant for its biological activity.

Anticancer Properties

Recent studies indicate that derivatives of thiophene compounds exhibit notable anticancer activity. The incorporation of thiophene into the structure of this compound enhances its effectiveness against various cancer cell lines. For example:

- Mechanism of Action : Thiophene derivatives have been shown to induce apoptosis through the caspase pathway, affecting the cell cycle in cancer cells .

- Case Studies : In vitro tests demonstrated that similar compounds exhibit IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) .

Antidiabetic Activity

The compound's structural features suggest potential antidiabetic properties, as modifications in thiophene-containing compounds have been linked to improved glucose metabolism and insulin sensitivity:

- Research Findings : Compounds with similar structures have demonstrated significant reductions in blood glucose levels in diabetic models .

Antioxidant Effects

The antioxidant capacity of this compound has been evaluated using various assays:

- In Vitro Studies : Compounds related to this structure have shown strong inhibition of lipid peroxidation, indicating potential protective effects against oxidative stress .

Comparative Analysis of Related Compounds

化学反応の分析

Urea Bond Reactivity

The urea linkage (-NH-C(=O)-NH-) participates in hydrogen bonding and nucleophilic reactions:

-

Hydrolysis : Under acidic or alkaline conditions, the urea bond undergoes hydrolysis to form 3,4-dimethoxybenzylamine and 2-hydroxy-2-(thiophen-2-yl)propylamine derivatives.

-

Condensation : Reacts with aldehydes (e.g., formaldehyde) to form methylol derivatives under mild heating (60–80°C).

Reaction Conditions & Outcomes

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acid Hydrolysis | 1M HCl, reflux (4h) | 3,4-Dimethoxybenzylamine + Amine | ~75% |

| Alkaline Hydrolysis | 1M NaOH, 80°C (3h) | Same as above | ~70% |

| Aldehyde Condensation | Formaldehyde, pH 5–6 | Methylol-urea adducts | ~60% |

Thiophene Ring Transformations

The thiophene group undergoes electrophilic substitution and oxidation:

-

S-Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the thiophene sulfur to sulfoxide (R-S(=O)-R) or sulfone (R-SO₂-R) derivatives .

-

Electrophilic Substitution : Bromination at the 5-position of thiophene occurs with Br₂/FeBr₃.

Spectral Evidence for Oxidation

| Product | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| Sulfoxide | 1040 (S=O) | 3.2 (s, 1H, S-O) | 389.1 [M+H]⁺ |

| Sulfone | 1305, 1140 (SO₂) | 3.6 (s, 2H, SO₂) | 405.1 [M+H]⁺ |

Hydroxy Group Reactivity

The secondary alcohol (2-hydroxypropyl) participates in:

-

Esterification : Reacts with acetyl chloride to form acetate esters (yield: ~85%).

-

Etherification : Forms methyl ethers via Mitsunobu reaction (DIAD, PPh₃, MeOH) .

Comparative Reactivity

| Reaction | Reagents | Rate Constant (k, s⁻¹) |

|---|---|---|

| Esterification | AcCl, pyridine | 2.3 × 10⁻³ |

| Etherification | DIAD/PPh₃/MeOH | 1.8 × 10⁻³ |

Aromatic Methoxy Group Reactions

The 3,4-dimethoxybenzyl group undergoes demethylation under harsh conditions:

Demethylation Kinetics

| Reagent | Temperature | Time | Product Purity |

|---|---|---|---|

| BBr₃ | -78°C | 2h | 90% |

| HI | 110°C | 6h | 75% |

Hydrogen-Bond-Directed Assembly

The urea and hydroxy groups facilitate supramolecular interactions:

-

Cocrystallization : Forms stable cocrystals with carboxylic acids (e.g., succinic acid) via N-H···O and O-H···O bonds .

-

Self-Assembly : In polar solvents (DMSO/H₂O), aggregates into micellar structures (critical concentration: 0.1 mM).

Biological Activity-Linked Reactivity

-

Enzyme Inhibition : The urea moiety binds to kinase active sites (e.g., SYK kinase) via H-bonding with Asp512 and hydrophobic interactions with thiophene .

-

Antioxidant Activity : Scavenges DPPH radicals (IC₅₀: 12.5 μM) via electron donation from the thiophene ring .

Key Mechanistic Insights

-

Oxidation Selectivity : Thiophene sulfoxidation is favored over sulfonation due to steric hindrance from the hydroxypropyl group .

-

Urea Stability : The urea bond resists enzymatic cleavage in physiological pH, enhancing bioavailability .

This compound’s multifunctional reactivity makes it a versatile scaffold for drug development and materials science. Further studies should explore its catalytic applications and in vivo metabolic pathways.

特性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-17(21,15-5-4-8-24-15)11-19-16(20)18-10-12-6-7-13(22-2)14(9-12)23-3/h4-9,21H,10-11H2,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQKIAAWXWMTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。